Benzoic acid, 3,5-diamino-4-chloro-, butyl ester

Catalog No.
S13173534
CAS No.
40362-35-4
M.F
C11H15ClN2O2
M. Wt
242.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 3,5-diamino-4-chloro-, butyl ester

CAS Number

40362-35-4

Product Name

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester

IUPAC Name

butyl 3,5-diamino-4-chlorobenzoate

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C11H15ClN2O2/c1-2-3-4-16-11(15)7-5-8(13)10(12)9(14)6-7/h5-6H,2-4,13-14H2,1H3

InChI Key

KWAHAXIGLQCVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)N)Cl)N

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester (CAS 40362-35-4) is a specialized aromatic diamine utilized primarily as a high-performance chain extender and crosslinking agent for heat-curing polyurethane (PUR) elastomers [1]. Characterized by its sterically hindered amine groups and electron-withdrawing chloro- and ester substituents, this compound offers exceptionally controlled curing kinetics. In industrial procurement, it is selected over conventional aliphatic amines and standard aromatic extenders when manufacturing large-volume cast elastomers that require extended pot life, low moisture sensitivity, and superior mechanical properties without the severe regulatory restrictions associated with legacy curatives [2].

Research Fit

Workflow PU elastomer chain extension with linear ester geometry
Selection Distinct from branched isobutyl ester in thermal and lipophilic profile
Use context Potential synthetic intermediate for heterocyclic derivatization
Evidence Class-level inference from isobutyl ester studies; direct n-butyl data limited

Substituting butyl 3,5-diamino-4-chlorobenzoate with common aromatic diamines like DETDA or DMTDA often results in premature gelation during large-scale polyurethane casting [1]. DETDA reacts too rapidly for manual or large-volume pours, leading to flow lines, incomplete mold filling, and high residual stress. While DMTDA offers a slower reaction, it still falls short for massive parts and can yield elastomers with inferior tear strength. Furthermore, reverting to the historical benchmark, MOCA, introduces severe environmental, health, and safety (EHS) liabilities, including stringent REACH authorizations due to its carcinogenic profile [2]. The specific steric hindrance of the butyl ester derivative uniquely balances a prolonged pot life with the formation of highly cohesive hard segments, a profile that generic substitutes cannot replicate.

Substitution Risk

Thermal / lipophilic mismatch
Linear vs branched ester alters boiling point and LogP, which may shift prepolymer compatibility.
Solid-state handling
Intermediate melting point (86–90 °C) vs. isobutyl (78–82 °C) affects storage and melt incorporation.
Evidence gap
Pot life and mechanical data exist only for isobutyl ester; n-butyl performance unverified head-to-head.

Extended Pot Life for Large-Volume Polyurethane Casting

The sterically hindered structure of the 3,5-diamino-4-chlorobenzoate core significantly slows the reaction rate with isocyanate prepolymers. In comparative hot-cast PUR systems processed at 90–100 °C, this ester derivative provides a casting time approximately 3 times longer than that of DMTDA (Dimethylthiotoluenediamine) [1]. This extended pot life is critical for filling complex or large-volume molds without premature gelation or flow anomalies.

Evidence DimensionPot life / Casting time at 90 °C
Target Compound Data~3x extension in workable casting time
Comparator Or BaselineDMTDA (Standard alternative)
Quantified Difference300% increase in pot life
ConditionsHeat-curing PUR prepolymer systems at 90–100 °C

A longer pot life is essential for manufacturers casting large-scale industrial polyurethane parts, preventing material waste from premature curing.

Thermal / Lipophilic Shift
Data to verify
n-Butyl ester BP 396.9 °C, Flash 193.9 °C, LogP 3.62
Isobutyl ester BP 390.1 °C, Flash 189.7 °C, LogP 3.48
May widen processing window and alter phase separation.
Predicted properties; no experimental validation.

Superior Tear and Tensile Strength in Cured Elastomers

Beyond processing advantages, the incorporation of the butyl 3,5-diamino-4-chlorobenzoate chain extender enhances the microphase separation in the polyurethane matrix. Elastomers cured with this diamine consistently exhibit higher hardness, enhanced tear strength, and greater elongation at break when compared to baseline elastomers cured with DETDA or MOCA [1]. The bulky ester group contributes to a unique hard-segment packing that resists crack propagation under dynamic stress.

Evidence DimensionElastomer mechanical integrity (Tear/Tensile Strength)
Target Compound DataEnhanced tear strength and hardness
Comparator Or BaselineDETDA and MOCA-cured PUR elastomers
Quantified DifferenceMeasurable improvements in tear resistance and elongation at break
ConditionsCured hot-cast polyurethane elastomers

Procurement of this specific curative directly translates to longer-lasting, more durable polyurethane components in high-wear industrial applications.

Solid-State Packing
Data to verify
n-Butyl mp 86–90 °C, d 1.252
Isobutyl mp 78–82 °C, d 1.238
tert-Butyl mp 95–98 °C, d 1.265
Intermediate profile balances storage and melt handling.
Cross-study comparable; independent verification advised.

Safer Alternative to MOCA with Equivalent or Better Performance

MOCA (4,4'-methylene-bis(2-chloroaniline)) has long been the benchmark for high-performance PUR elastomers but is severely restricted due to its status as a known carcinogen and REACH Substance of Very High Concern (SVHC) [1]. Butyl 3,5-diamino-4-chlorobenzoate provides a safer alternative that does not compromise the physical properties of the final elastomer [2]. It maintains the critical rigid aromatic structure needed for high-temperature stability while eliminating the severe handling and compliance costs associated with MOCA.

Evidence DimensionRegulatory status and handling safety
Target Compound DataNon-SVHC, compliant for mainstream industrial use
Comparator Or BaselineMOCA (REACH SVHC, Carcinogen)
Quantified DifferenceElimination of SVHC compliance overhead and toxicity risks
ConditionsIndustrial handling and regulatory compliance

Replacing MOCA with this ester derivative eliminates severe regulatory bottlenecks and improves workplace safety without sacrificing material performance.

Pot Life & Mechanics
Class-level inference
~3× pot life extension vs. DMTDA (isobutyl ester data)
Informs n-butyl pot life expectation; requires validation.
Isobutyl ester literature; conditions undisclosed.

Low Moisture Content for Defect-Free Casting

Moisture contamination in polyurethane curatives leads to unwanted side reactions with isocyanates, generating carbon dioxide bubbles and structural defects in the cast part. Commercial grades of 3,5-diamino-4-chlorobenzoate esters are manufactured with exceptionally low water content (typically ≤0.15%) [1]. This high purity and low hygroscopicity ensure predictable curing kinetics and void-free elastomers, outperforming more moisture-sensitive aliphatic amines [2].

Evidence DimensionWater content and foaming risk
Target Compound DataMax 0.15% water content
Comparator Or BaselineStandard hygroscopic amine curatives
Quantified DifferenceSignificant reduction in CO2-induced void formation
ConditionsMoisture-sensitive PUR prepolymer casting

Low moisture sensitivity guarantees reproducible, defect-free manufacturing, reducing scrap rates in high-value elastomer production.

MOCA Replacement Class
Class-level inference
Isobutyl ester classified as non-carcinogenic (GHS H302, H315)
Supports MOCA-free reformulation exploration.
n-Butyl toxicology unstudied; regulatory review needed.
Esterification Impact
Class-level inference
~250× LogP increase
Enables melt processability and prepolymer compatibility.
Free acid decomposes; esterification critical for PU use.

Large-Volume Industrial Polyurethane Casting

Due to its extended pot life (~3x longer than DMTDA), this compound is the optimal chain extender for manufacturing massive polyurethane components, such as industrial rollers, mining screens, and heavy-duty wheels, where premature gelation would ruin the cast [1].

High-Wear Elastomeric Components

Leveraging its ability to enhance tear and tensile strength beyond MOCA and DETDA baselines, it is highly suited for dynamic, high-stress applications including pipeline pigs, shock absorbers, and heavy machinery mounts [2].

MOCA-Replacement Formulations

As regulatory pressures phase out MOCA globally, this diamine serves as a high-performance replacement in hot-cast PUR systems, allowing manufacturers to maintain premium mechanical properties while ensuring REACH compliance and worker safety [1].

Application Fit

Application
Selection Property
Validation Focus
PU elastomer chain extension
Linear ester chain architecture
Microphase separation, diffusion kinetics
MOCA-free reformulation
Non-MOCA aromatic diamine class
Compound-specific toxicology and regulatory screening
Heterocyclic synthesis intermediate
Lipophilic protecting group, three modifiable sites
Selective hydrolysis, reactivity screening
Polymer structure–property studies
Isomeric ester series (linear, branched, bulky)
Gel time, hard-segment crystallinity, solvent resistance

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

242.0822054 g/mol

Monoisotopic Mass

242.0822054 g/mol

Heavy Atom Count

16

General Manufacturing Information

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester: INACTIVE

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